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Compound of Interest

Compound Name: 2,6-Dimethylcinnamic acid

CAS No.: 110795-26-1

Cat. No.: B3212972 Get Quote

Executive Summary
2,6-Dimethylcinnamic acid (2,6-DMCA) is a sterically hindered derivative of cinnamic acid.

Unlike its planar parent molecule, the presence of methyl groups at the ortho positions (2 and

6) of the phenyl ring induces significant torsional strain, forcing the side chain out of planarity

with the aromatic ring. This "ortho-effect" makes 2,6-DMCA a valuable probe in medicinal

chemistry for exploring conformational restriction and metabolic stability.

While direct clinical data is less abundant than for hydroxy- or methoxy-cinnamic acids, 2,6-

DMCA serves as a critical pharmacophore for designing drugs that require resistance to

enzymatic reduction and specific receptor selectivity (e.g., auxin transport inhibitors, specific

kinase inhibitors).

Key Therapeutic Potential:

Metabolic Stability: Steric shielding of the alkene moiety retards enzymatic reduction and

conjugation.

Antimicrobial/Antifungal: Lipophilic core enhances membrane penetration, though potency is

modulated by the lack of hydrogen-bonding donors.

Synthetic Intermediate: Precursor for sterically crowded stilbenes and stable curcuminoid

analogs.
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Molecular Mechanism & Structure-Activity
Relationship (SAR)
The "Ortho-Effect" and Conformational Locking
The biological activity of cinnamic acids often depends on the conjugation between the phenyl

ring and the alkene double bond. In 2,6-DMCA, the steric clash between the ortho-methyl

groups and the vinylic protons (or carbonyl oxygen) disrupts this conjugation.

Planarity: Unsubstituted cinnamic acid is planar, allowing full

-electron delocalization.

2,6-DMCA: The phenyl ring rotates out of plane (approx. 40-60° twist), reducing conjugation

length. This alters UV absorption (blue shift) and reduces reactivity toward nucleophiles

(Michael addition).

Pharmacophore Visualization
The following diagram illustrates the structural impact of 2,6-substitution and its downstream

biological consequences.
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Figure 1: Mechanistic impact of 2,6-dimethyl substitution on cinnamic acid pharmacology.

Therapeutic Applications & Biological Activities[2]
[3][4][5][6][7][8][9][10][11][12]
Antimicrobial & Antifungal Activity
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Cinnamic acids generally disrupt microbial cell membranes and inhibit enzymatic processes

(e.g., glucose uptake).

Mechanism: The high lipophilicity of the 2,6-dimethylphenyl group facilitates penetration into

the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Limitation: The lack of phenolic hydroxyl groups (unlike ferulic or caffeic acid) reduces radical

scavenging capability but increases stability against oxidative degradation.

Metabolic Probe for Drug Design
2,6-DMCA is used to study metabolic soft spots. In many drugs, the cinnamic acid moiety is

rapidly reduced to dihydrocinnamic acid by reductase enzymes.

Application: Incorporating the 2,6-dimethyl motif blocks this reduction, prolonging the half-life

of the pharmacophore in vivo. This is analogous to the strategy used in designing stable

analogs of Tranilast.

Plant Growth Regulation (Auxin Analog)
Substituted cinnamic acids act as anti-auxins or auxin transport inhibitors. The 2,6-substitution

pattern mimics the steric bulk of specific herbicides, potentially inhibiting root growth in

competitive weed species by blocking indole-3-acetic acid (IAA) transport channels.

Experimental Protocols
Synthesis of 2,6-Dimethylcinnamic Acid (Heck Reaction)
Due to steric hindrance, standard Knoevenagel condensation often gives low yields. The

Mizoroki-Heck reaction is the preferred self-validating protocol.

Reagents:

2-Iodo-m-xylene (1.0 eq)

Acrylic acid (1.2 eq)

Catalyst: Pd(OAc)2 or Pd-nanoparticles (1-2 mol%)
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Base: K2CO3 or Et3N

Solvent: DMF or Water (if using phase transfer catalyst)

Protocol:

Charge: In a sealed tube, dissolve 2-iodo-m-xylene (5 mmol) and acrylic acid (6 mmol) in

DMF (10 mL).

Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and K2CO3 (10 mmol).

Reaction: Heat to 120°C for 12–24 hours. (Monitor via TLC; 2,6-substitution slows the rate

significantly compared to unsubstituted aryl iodides).

Workup: Cool, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

Purification: Wash organic layer with brine, dry over Na2SO4. Recrystallize from

Ethanol/Water.

Validation: 1H NMR should show the doublet for vinylic protons with a coupling constant (

Hz) indicating trans-geometry, distinct from the aromatic singlets/multiplets.

Biological Assay: Minimum Inhibitory Concentration
(MIC)
To evaluate the antimicrobial potential of 2,6-DMCA.

Workflow Diagram:
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Stock Prep: Dissolve 2,6-DMCA
in DMSO (10 mg/mL)

Serial Dilution:
96-well plate (MH Broth)

Inoculation:
Add 5x10^5 CFU/mL Bacteria

Incubation:
37°C for 24 Hours

Readout:
Visual Turbidity or OD600

Click to download full resolution via product page

Figure 2: Standardized MIC determination workflow for lipophilic cinnamic acid derivatives.

Step-by-Step:

Stock Preparation: Dissolve 2,6-DMCA in 100% DMSO to a concentration of 10 mg/mL.

(Note: High lipophilicity requires DMSO; water solubility is negligible).

Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 µg/mL to 1

µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Inoculum: Add 10 µL of standardized bacterial suspension (

CFU/mL) to each well.

Controls: Include Positive Control (Ciprofloxacin) and Solvent Control (1% DMSO).

Incubation: Incubate at 37°C for 24 hours.
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Analysis: The MIC is the lowest concentration with no visible growth.

Comparative Data Profile
The following table contrasts 2,6-DMCA with related cinnamic acid derivatives, highlighting the

trade-offs between steric stability and reactivity.

Compound Substitution Planarity
Metabolic
Stability

Primary
Activity

Cinnamic Acid Unsubstituted Planar
Low (Rapid

reduction)

Weak

Antimicrobial

2,6-DMCA 2,6-Dimethyl Non-Planar
High (Steric

shield)

Stable

Pharmacophore

Ferulic Acid 4-OH, 3-OMe Planar Moderate
Antioxidant / UV

Protectant

Tranilast
Dimethoxy-

anthranilic
Planar Moderate

Anti-allergic /

Anti-fibrotic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. benthamscience.com [benthamscience.com]

3. mdpi.com [mdpi.com]

4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

5. 3,4-Dimethoxycinnamic Acid | High Purity | RUO [benchchem.com]

6. researchgate.net [researchgate.net]

7. pdf.benchchem.com [pdf.benchchem.com]

8. mdpi.com [mdpi.com]

9. jocpr.com [jocpr.com]

10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

11. Stability and anti-inflammatory activity of the reduction-resistant curcumin analog, 2,6-
dimethyl-curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Biological Potential & Applications of
2,6-Dimethylcinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3212972#potential-biological-activities-of-2-6-
dimethylcinnamic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29664496/
https://pubmed.ncbi.nlm.nih.gov/29729330/
https://www.benchchem.com/product/b3212972?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/8849/6866a7ab3c4dbb050b86a32b180c8656e367.pdf
https://www.benthamscience.com/public/article/135404
https://www.mdpi.com/1424-8247/18/8/1141
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460980/
https://www.benchchem.com/product/b052023
https://www.researchgate.net/publication/268800943_Natural_Cinnamic_Acids_Synthetic_Derivatives_and_Hybrids_with_Antimicrobial_Activity
https://pdf.benchchem.com/147/The_Multifaceted_Mechanisms_of_Cinnamic_Acid_A_Technical_Guide_to_its_Biological_Effects.pdf
https://www.mdpi.com/1422-0067/21/16/5712
https://www.jocpr.com/articles/cinnamic-acid-derivatives-a-new-chapter-of-various-pharmacological-activities.pdf
https://pesquisa.bvsalud.org/portal/resource/pt/mdlbvsreg.sh-40908693
https://pubmed.ncbi.nlm.nih.gov/29664496/
https://pubmed.ncbi.nlm.nih.gov/29664496/
https://www.benchchem.com/product/b3212972#potential-biological-activities-of-2-6-dimethylcinnamic-acid
https://www.benchchem.com/product/b3212972#potential-biological-activities-of-2-6-dimethylcinnamic-acid
https://www.benchchem.com/product/b3212972#potential-biological-activities-of-2-6-dimethylcinnamic-acid
https://www.benchchem.com/product/b3212972#potential-biological-activities-of-2-6-dimethylcinnamic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3212972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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